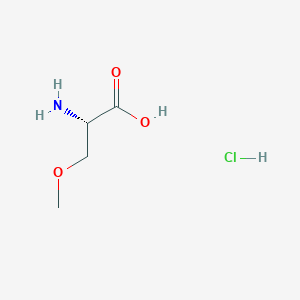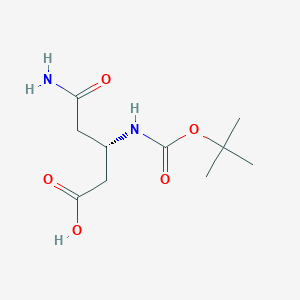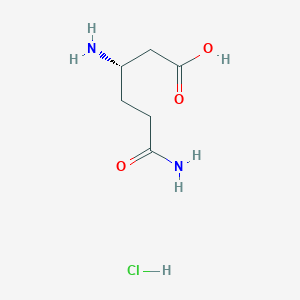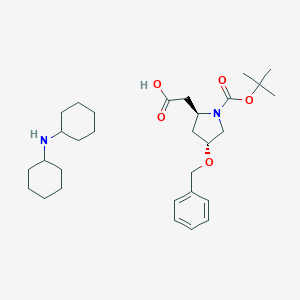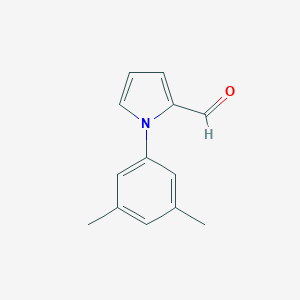
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where the hydrazine reacts with a 1,4-dicarbonyl compound to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for efficient production.
化学反应分析
Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-methanol.
Substitution: 1-(3,5-Dimethyl-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
科学研究应用
1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
相似化合物的比较
- 1-(3,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- 1-(3,5-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde
Uniqueness: 1-(3,5-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the aldehyde group on the pyrrole ring. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNJVFOIGCHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402447 |
Source


|
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37560-49-9 |
Source


|
| Record name | 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
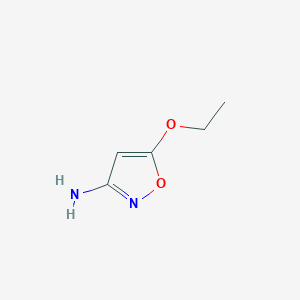
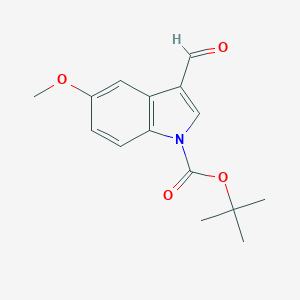

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)
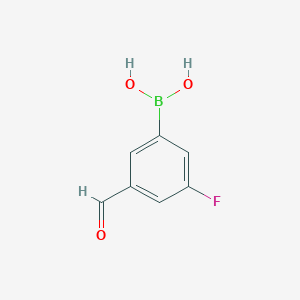
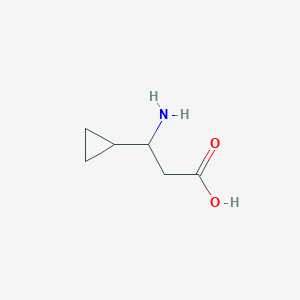
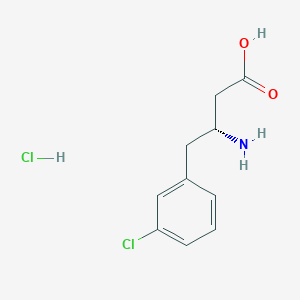
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)

